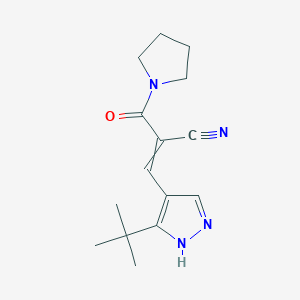

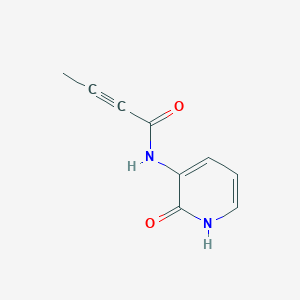

![molecular formula C13H16N2O6 B2553260 Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate CAS No. 893780-18-2](/img/structure/B2553260.png)

Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the Lossen rearrangement, as described in the synthesis of hydroxamic acids and ureas from carboxylic acids using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) . Another synthesis method reported is the alkylation of 4-nitrophenol followed by selective reduction to produce ethyl-2-(4-aminophenoxy)acetate . Additionally, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate as an insect growth regulator is detailed, highlighting the use of spectroscopic techniques for structure confirmation .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and theoretical calculations. For instance, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by X-ray single crystal structure determination, and its molecular packing was analyzed using Hirshfeld surface analysis . Similarly, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, and ESI-MS, with DFT calculations providing insights into molecular geometry and vibrational frequencies .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are diverse. For example, the Lossen rearrangement is a key step in the synthesis of hydroxamic acids and ureas . The base-labile carboxyl protecting group, 2-(4-acetyl-2-nitrophenyl)ethyl (Anpe), is used in the synthesis of amino acid derivatives, demonstrating the importance of protecting groups in organic synthesis . The synthesis of ethyl 4-(4-nitrophenoxy) picolinate involves chloropicolinoyl chloride derivatives, showcasing the variety of reactions used to obtain biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic methods and computational chemistry. For instance, the experimental and theoretical UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate were analyzed using TD-DFT calculations . The bioactivity of compounds like ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate is linked to their HOMO-LUMO energies and global reactivity descriptors, which were calculated using DFT methods . The thermal behavior of copolymers containing ethyl 2-cyano-3-phenyl-2-propenoates was studied using DSC and TGA, indicating the stability and decomposition patterns of these materials .

Wissenschaftliche Forschungsanwendungen

Photo-Irradiation Products

Research demonstrates the formation of 2-acetylamino-4-t-butyl-6-nitrophenols, related compounds to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, through photo-irradiation. These substances are synthesized from 1-alkoxy-4-t-butyl-2,6-dinitrobenzenes, providing a method for creating novel chemical structures (Obara, Onodera, & Hattori, 1982).

Chemical Synthesis and Crystal Structure

A study on the synthesis and crystal structure of a compound similar to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, revealed its potential as an analgesic and antidyslipidemic agent. This research provides insight into the compound's bioactivity and crystalline structure, enhancing understanding of its potential therapeutic applications (Navarrete-Vázquez et al., 2011).

Novel Copolymers

Research into novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, including compounds structurally related to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, was conducted. This study focused on the synthesis and characterization of these copolymers, exploring their thermal behavior and potential applications (Wojdyla et al., 2022).

Herbicidal Activities

A 2017 study synthesized novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates, compounds closely related to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, to evaluate their herbicidal activities. This research underscores the agricultural applications of such compounds (Xu, Zhang, Wang, & Li, 2017).

Eigenschaften

IUPAC Name |

ethyl 2-(2-acetamido-4-nitrophenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-4-20-13(17)8(2)21-12-6-5-10(15(18)19)7-11(12)14-9(3)16/h5-8H,4H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFBAXUKYYSTDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

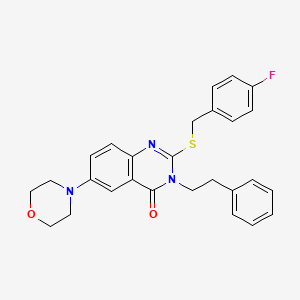

![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2553178.png)

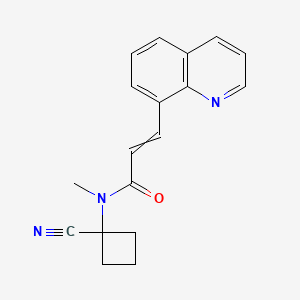

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2553184.png)

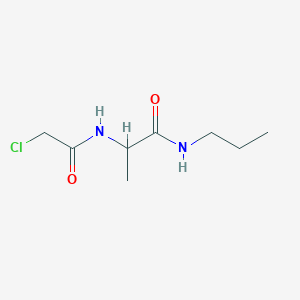

![7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2553188.png)

![methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2553191.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide](/img/structure/B2553195.png)

![N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2553196.png)